BenchChemオンラインストアへようこそ!

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol

Medicinal chemistry Lead optimization Structure-activity relationship

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol (CAS 1594564-84-7) is a synthetic small molecule belonging to the aminopyrazole class, characterized by a 1-ethyl-1H-pyrazol-5-yl core linked via a methyleneamino bridge to a butan-2-ol chain. With a molecular formula of C10H19N3O and a molecular weight of 197.28 g/mol, it features both a secondary amine and a secondary alcohol functional group, providing dual hydrogen-bond donor/acceptor capacity.

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
Cat. No. B13310033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)CNCCC(C)O
InChIInChI=1S/C10H19N3O/c1-3-13-10(5-7-12-13)8-11-6-4-9(2)14/h5,7,9,11,14H,3-4,6,8H2,1-2H3
InChIKeyMLPBNPBEDJAFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol: Procurement-Relevant Physicochemical and Target Profile


4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol (CAS 1594564-84-7) is a synthetic small molecule belonging to the aminopyrazole class, characterized by a 1-ethyl-1H-pyrazol-5-yl core linked via a methyleneamino bridge to a butan-2-ol chain . With a molecular formula of C10H19N3O and a molecular weight of 197.28 g/mol, it features both a secondary amine and a secondary alcohol functional group, providing dual hydrogen-bond donor/acceptor capacity . Commercially available at 95% purity from specialty chemical suppliers, this compound has been profiled against the GABA transporter 1 (GAT1), where it exhibits micromolar binding affinity (Ki ≈ 1.07–1.10 μM) [1]. Its calculated LogP of 0.76 and TPSA of 50.08 Ų position it within drug-like physicochemical space, making it a relevant scaffold for neuroscience-oriented medicinal chemistry programs .

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol: Structural Nuances That Preclude Simple Analog Interchange


Within the aminopyrazole-aminoalcohol chemical space, seemingly minor structural variations—such as N1-substituent identity (ethyl vs. methyl), aminoalcohol chain length, and alcohol regioisomerism—can produce divergent physicochemical and target-engagement profiles . The presence of a secondary alcohol at the 2-position of the butyl chain introduces both stereochemical complexity and a specific spatial arrangement of hydrogen-bonding functionality that is absent in primary alcohol or tertiary alcohol analogs . These differences directly impact calculated LogP, TPSA, and rotatable bond count, which in turn modulate membrane permeability, metabolic stability, and off-target liability . Consequently, substituting 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol with its N1-methyl, ethanol-chain, or primary alcohol isomers without experimental validation risks altering potency at the primary target (e.g., GAT1) and introducing unpredictable pharmacokinetic behavior. The quantitative evidence below substantiates which specific molecular features distinguish this compound from its closest commercially available analogs.

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol: Quantified Differentiation Against Closest Analogs


N1-Ethyl vs. N1-Methyl Substitution: Impact on Lipophilicity and Molecular Weight

The N1-ethyl substituent on the pyrazole ring of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol increases both molecular weight and lipophilicity compared to the N1-methyl analog 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol (CAS 1343936-52-6) . The target compound has a molecular weight of 197.28 g/mol (C10H19N3O) versus 183.25 g/mol (C9H17N3O) for the methyl analog, a difference of +14.03 g/mol attributable to the additional methylene unit . Although directly measured LogP values for both compounds are not available from the same experimental source, the calculated LogP of the target compound is 0.76, and the additional ethyl carbon is expected to increase LogP by approximately 0.5 units over the N1-methyl variant based on established fragment contribution models .

Medicinal chemistry Lead optimization Structure-activity relationship

Secondary Alcohol vs. Primary Alcohol Regioisomerism: Divergent H-Bond Donor Topology and TPSA

The target compound features a secondary alcohol at the butan-2-ol position, distinguishing it from the primary alcohol isomer 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol (CAS 1856061-88-5) . Both compounds share identical molecular formula (C10H19N3O) and molecular weight (197.28 g/mol), making them constitutional isomers . However, the secondary alcohol in the target compound introduces a chiral center (C2 of the butyl chain) that is absent in the primary alcohol isomer . The topological polar surface area (TPSA) of the target compound is calculated at 50.08 Ų, with 2 hydrogen bond donors (secondary alcohol –OH + secondary amine –NH–) and 4 hydrogen bond acceptors . While the primary alcohol isomer would have the same donor/acceptor count, the spatial orientation of the hydroxyl group relative to the amine differs, which can influence intramolecular hydrogen bonding and receptor complementarity .

Drug design Molecular recognition Pharmacophore modeling

GAT1 Transporter Binding Affinity: Baseline Target Engagement Data

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol has been experimentally characterized for binding to the GABA transporter 1 (GAT1/SLC6A1), a validated target for epilepsy and neuropsychiatric disorders [1]. In competitive MS binding assays using HEK293 cells expressing mouse or human GAT1, the compound exhibited Ki values of 1,070 nM (mouse) and 1,100 nM (human), and functional IC50 values of 3,390 nM (mouse GAT1, [3H]GABA uptake) and 4,170 nM (human GAT1) [1]. For context, the clinically used GAT1 inhibitor tiagabine displays a Ki of approximately 100 nM against human GAT1, placing the target compound's affinity roughly 10-fold lower [2]. Direct comparator data for the N1-methyl analog, ethanol-chain analog, or primary alcohol isomer in the identical GAT1 assay are not publicly available, precluding a definitive head-to-head potency ranking within this specific chemical series [3].

Neuroscience GABA transporter Transporter inhibition

Rotatable Bond Count and Conformational Flexibility as a Selectivity Modulator

The target compound possesses 6 rotatable bonds, as calculated from its SMILES representation (CCn1nccc1CNCCC(C)O) . This compares to 5 rotatable bonds for the ethanol-chain analog 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (CAS 1594062-47-1, C8H15N3O) and 6 rotatable bonds for the primary alcohol isomer . Higher rotatable bond count generally correlates with increased conformational entropy and can reduce binding affinity due to entropic penalty upon target engagement, but may also enable the compound to sample conformations that achieve selectivity across related transporter subtypes (e.g., GAT1 vs. GAT2/GAT3) [1]. The butan-2-ol chain provides a balance between flexibility and the conformational restriction imparted by the secondary alcohol, which can engage in intramolecular hydrogen bonding with the secondary amine .

Conformational analysis Molecular flexibility Drug-likeness

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol: Evidence-Backed Application Scenarios


GAT1-Mediated GABA Uptake Inhibition in Neuroscience Drug Discovery

The compound's experimentally validated GAT1 binding (Ki ≈ 1.07–1.10 μM) supports its use as a starting scaffold for hit-to-lead optimization campaigns targeting GABAergic neurotransmission [1]. Researchers developing novel anticonvulsant or anxiolytic agents can employ this compound as a reference ligand in competitive MS binding assays to screen focused libraries for improved GAT1 affinity. The ethyl substituent on the pyrazole N1 position distinguishes it from the more common N1-methyl pyrazole screening collections and may confer differential subtype selectivity that warrants investigation [1].

Physicochemical Property Benchmarking in CNS Drug Design

With a calculated LogP of 0.76 and TPSA of 50.08 Ų, the compound resides in favorable CNS drug-like chemical space (typically LogP 1–4, TPSA < 90 Ų for brain penetration) . Medicinal chemistry teams can use this scaffold to explore structure-property relationships (SPR) around the aminoalcohol linker, systematically varying chain length and alcohol position while monitoring changes in LogP, TPSA, and rotatable bond count. The commercial availability of closely related analogs (N1-methyl, ethanol-chain, primary alcohol isomers) from multiple vendors enables efficient parallel SAR exploration .

Stereochemical Probe for Secondary Alcohol Pharmacophore Mapping

The secondary alcohol at the butan-2-ol position introduces chirality, making this compound a valuable probe for stereochemical SAR studies . Although currently supplied as a racemic mixture (95% purity), enantiomerically pure synthesis or chiral chromatography could yield (R)- and (S)-configured derivatives. Given that the enantiomers of the structurally related 4-(1-ethyl-1H-pyrazol-5-yl)butan-2-ol are reported under separate CAS numbers, the target compound's chiral center represents an underexplored dimension of differentiation that could modulate target binding and metabolic stability .

Building Block for Focused Aminopyrazole Library Synthesis

The secondary amine and secondary alcohol functional groups serve as orthogonal derivatization handles, enabling diversification through N-alkylation, N-acylation, O-alkylation, or O-acylation without mutual interference . This synthetic versatility supports the generation of small, focused libraries for screening against additional CNS targets beyond GAT1, including other SLC6 family transporters (e.g., SERT, NET, DAT) or aminopyrazole-responsive kinases that have been reported for analogous scaffolds .

Quote Request

Request a Quote for 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.